

Spectroscopic Analysis of Vobasan Alkaloids: An Application Note for Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vobasan-type indole alkaloids, a class of natural products characterized by a complex pentacyclic ring system, exhibit a wide range of biological activities, making them attractive targets in drug discovery and development. The definitive structural elucidation of these molecules is paramount for understanding their structure-activity relationships. This application note provides a detailed overview and experimental protocols for the spectroscopic analysis of the Vobasan skeleton, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. The data and methodologies presented herein are essential for researchers, scientists, and drug development professionals engaged in the isolation and characterization of these intricate natural products.

Spectroscopic Data for Vobasan Alkaloids

The structural backbone of **Vobasan** alkaloids presents a unique spectroscopic fingerprint. While slight variations in chemical shifts will occur depending on substitution patterns, the data presented below for representative **Vobasan**-type alkaloids, dregamine and tabernaemontanine, provide a foundational dataset for structural assignment.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structure elucidation of **Vobasan** alkaloids in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the

Methodological & Application

Check Availability & Pricing

unambiguous assignment of all proton and carbon resonances and establishes the connectivity within the molecule.

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for Dregamine

Position	δC (ppm)	δΗ (ppm), Multiplicity (J in Hz)	Key HMBC Correlations (H to C)	Key COSY Correlations	
2	100.1	4.15, d (3.5)	C3, C6, C7, C14	H6	
3	55.8	3.40, m	C2, C5, C14	H14	
5	52.3	3.10, m; 2.85, m	C3, C6, C16, C21	Н6	
6	35.5	2.60, m; 2.40, m	C2, C5, C7	H5, H2	
7	134.5	-	-	-	
8	128.9	7.45, d (7.5)	C7, C9, C13	Н9	
9	119.5	7.10, t (7.5) C8, C11, C13		H8, H10	
10	121.8	7.15, t (7.5) C9, C12		H9, H11	
11	110.8	7.50, d (7.5) C9, C10, C13		H10	
12	136.2	-	-	-	
13	142.8	-	-	-	
14	40.1	2.95, m	C3, C15, C20	H3, H15	
15	34.2	1.80, m; 1.65, m	1.80, m; 1.65, m C14, C16, C20		
16	58.7	2.25, m	2.25, m C5, C15, C17, C21		
17	175.2	-		-	
18	11.8	0.90, t (7.5)	0.90, t (7.5) C19, C20		
19	25.9	1.45, q (7.5)	1.45, q (7.5) C18, C20		
20	45.3	2.10, m	C14, C15, C18, C19	H14, H15, H19	
21	60.2	3.80, s	-	-	
N-CH₃	42.5	2.45, s	C3, C5	-	

Methodological & Application

Check Availability & Pricing

OCH₃ 51.5 3.70, s C17 -

Table 2: ^1H NMR (500 MHz, CDCl₃) and ^{13}C NMR (125 MHz, CDCl₃) Data for Tabernaemontanine

Position	δC (ppm)	δΗ (ppm), Multiplicity (J in Hz)	Key HMBC Correlations (H to C)	Key COSY Correlations
2	98.9	4.28, d (3.2) C3, C6, C7, C14		H6
3	54.2	3.55, m	C2, C5, C14	H14
5	51.8	3.15, m; 2.90, m C3, C6, C16, C21		H6
6	36.1	2.65, m; 2.45, m	C2, C5, C7	H5, H2
7	133.8			-
8	129.2	7.48, d (7.8)	C7, C9, C13	H9
9	119.8	7.12, t (7.8) C8, C11, C13		H8, H10
10	122.1	7.18, t (7.8) C9, C12		H9, H11
11	111.2	7.53, d (7.8)	C9, C10, C13	H10
12	136.5			-
13	143.1			-
14	39.8	3.05, m	3.05, m C3, C15, C20	
15	33.9	1.85, m; 1.70, m	C14, C16, C20	H14, H16
16	59.1	2.30, m	C5, C15, C17, C21	H15, H17
17	174.9	-	-	-
18	12.1	0.95, t (7.4)	C19, C20	H19
19	26.2	1.50, q (7.4)	C18, C20	H18
20	44.9	2.15, m	C14, C15, C18, C19	H14, H15, H19
21	60.5	3.85, s	-	-
N-CH₃	42.8	2.50, s	C3, C5	-

OCH₃	51.8	3.75, s	C17	-

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of **Vobasan** alkaloids. Tandem mass spectrometry (MS/MS) experiments provide valuable structural information through characteristic fragmentation patterns.

Table 3: High-Resolution Mass Spectrometry and MS/MS Fragmentation Data for Dregamine

lon	Formula	Calculated m/z	Measured m/z	Key Fragment Ions (m/z)	Proposed Fragment Structures
[M+H]+	C21H27N2O3	355.2016	355.2018	324.1859	[M+H - OCH3] ⁺
296.1910	[M+H - COOCH₃] ⁺				
254.1488	Retro-Diels- Alder fragmentation				
196.1121	Cleavage of the C5-C16 and C3-C14 bonds	_			
130.0651	Indole moiety fragment	-			

Experimental Protocols

The following protocols provide a general framework for the spectroscopic analysis of **Vobasan** alkaloids. Optimization may be required based on the specific compound and available instrumentation.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

- Weigh approximately 5-10 mg of the purified **Vobasan** alkaloid.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
- Transfer the solution to a 5 mm NMR tube.
- If required, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

2.1.2. 1D NMR Acquisition

- Acquire a ¹H NMR spectrum using a 500 MHz or higher field spectrometer. Typical
 parameters include a 30° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of
 1-2 seconds.
- Acquire a ¹³C NMR spectrum. Typical parameters include a 30° pulse, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds. Proton decoupling is typically applied during acquisition.

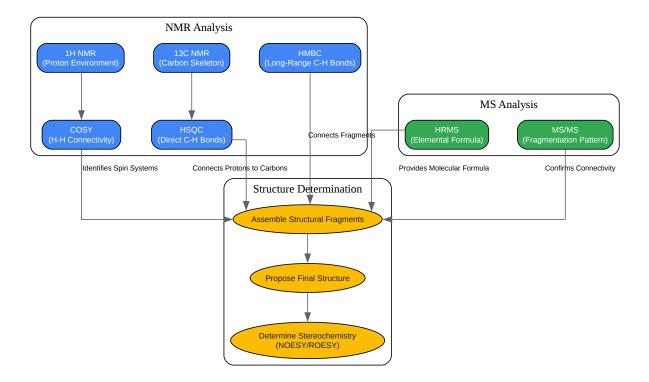
2.1.3. 2D NMR Acquisition

- COSY (Correlation Spectroscopy): Acquire a gradient-enhanced COSY45 or COSY90 experiment to establish ¹H-¹H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-enhanced HSQC experiment to determine one-bond ¹H-¹³C correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-enhanced HMBC experiment to identify long-range (2-3 bond) ¹H-¹³C correlations. Optimize the long-range coupling delay for J-couplings of 8-10 Hz.

Mass Spectrometry Protocol

2.2.1. Sample Preparation

- Prepare a stock solution of the purified Vobasan alkaloid in methanol or acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 μg/mL with the initial mobile phase.


2.2.2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A typical gradient would be to start with 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate.
 - Flow Rate: 0.2-0.4 mL/min.
 - Injection Volume: 1-5 μL.
- Mass Spectrometry (MS):
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Full Scan MS: Acquire data over a mass range of m/z 100-1000.
 - Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the protonated molecular ion [M+H]⁺. Use a collision energy ramp (e.g., 10-40 eV) to obtain comprehensive fragmentation information.

Data Interpretation and Structure Elucidation Workflow

The elucidation of a **Vobasan** alkaloid structure is a systematic process that integrates data from all spectroscopic experiments.

Click to download full resolution via product page

Caption: Workflow for Vobasan structure elucidation.

Key Structural Features and Spectroscopic Correlations

The **Vobasan** skeleton possesses several key structural motifs that give rise to characteristic spectroscopic signals. Understanding these correlations is fundamental to the rapid identification and characterization of new analogues.

Click to download full resolution via product page

Caption: Key spectroscopic correlations in the **Vobasan** skeleton.

Conclusion

The combination of advanced NMR and MS techniques provides a powerful and indispensable toolkit for the structural elucidation of **Vobasan**-type indole alkaloids. The detailed protocols and representative data presented in this application note serve as a comprehensive guide for researchers in the field of natural product chemistry and drug discovery. By systematically applying these methodologies, scientists can confidently determine the complex structures of these biologically important molecules, paving the way for further pharmacological investigation and development.

• To cite this document: BenchChem. [Spectroscopic Analysis of Vobasan Alkaloids: An Application Note for Structure Elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242628#spectroscopic-analysis-nmr-ms-for-vobasan-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com